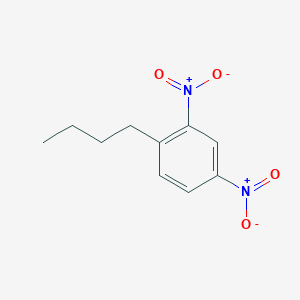

1-Butyl-2,4-dinitrobenzene

Description

Significance of Nitroaromatic Compounds in Organic Chemistry Research

Nitroaromatic compounds are fundamental building blocks in synthetic organic chemistry. researchgate.net The nitro group can be readily introduced onto an aromatic ring through electrophilic nitration, a process typically involving a mixture of nitric and sulfuric acids. nih.gov Once incorporated, the nitro group can be transformed into a variety of other functional groups, most notably amines, through reduction. jsynthchem.com This versatility makes nitroaromatics crucial intermediates in the production of many commercially important chemicals. jsynthchem.com

Beyond their synthetic utility, the electronic properties of nitroaromatic compounds have made them subjects of extensive research. The electron-withdrawing nitro groups significantly influence the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. nih.govrsc.org Furthermore, the photochemistry of nitroaromatic compounds is a rich area of investigation, with studies focusing on their excited state dynamics and potential applications as nitric oxide releasing agents. rsc.org The presence and position of nitro groups can also impact the biological activity and environmental fate of these molecules. nih.gov

Overview of Dinitrobenzene Isomers and their Research Relevance

Dinitrobenzenes are a class of nitroaromatic compounds featuring two nitro groups on a benzene (B151609) ring. The three possible isomers are 1,2-dinitrobenzene, 1,3-dinitrobenzene, and 1,4-dinitrobenzene (B86053). wikipedia.org While they share the same chemical formula (C₆H₄N₂O₄), their physical and chemical properties differ due to the varied substitution patterns. wikipedia.org For instance, 1,4-dinitrobenzene exhibits the highest melting point due to its symmetrical structure. wikipedia.org

The isomers of dinitrobenzene have been the focus of numerous research studies. 1,3-Dinitrobenzene is the most common isomer and is utilized in the manufacturing of explosives and certain dyes. wikipedia.orgcdc.gov Research into the electrochemical reduction of dinitrobenzene isomers has been conducted to understand the selective reduction of one nitro group, which is a significant objective in applied polynitroaromatics chemistry. semanticscholar.org The reactivity of these isomers in nucleophilic aromatic substitution reactions has also been a subject of kinetic studies. acs.org

Specific Academic Interest in Butyl-Substituted Dinitrobenzenes

The introduction of an alkyl substituent, such as a butyl group, onto the dinitrobenzene ring adds another layer of complexity and research interest. The butyl group, particularly the bulky tert-butyl group, can exert significant steric hindrance, which influences the compound's solubility, chemical reactivity, and potential biological interactions.

Academic interest in butyl-substituted dinitrobenzenes stems from several areas. The steric effects of the butyl group on the reactivity of the nitroaromatic system are a key area of investigation. For example, studies have explored how a tert-butyl group can influence the orientation of nitroso groups in dinitrosobenzene derivatives. nih.gov The synthesis of various dinitro-1,4-di-t-butylbenzene isomers has been undertaken to study their spectroscopic properties and the influence of the bulky substituents. researchgate.net Furthermore, the aminolysis of dinitrophenyl derivatives with amines like n-butylamine has been studied to understand the reaction mechanisms in nucleophilic aromatic substitution. rsc.org These studies contribute to a deeper understanding of structure-reactivity relationships in substituted nitroaromatic compounds.

| Property | 1,2-Dinitrobenzene | 1,3-Dinitrobenzene | 1,4-Dinitrobenzene |

| IUPAC Name | 1,2-Dinitrobenzene | 1,3-Dinitrobenzene | 1,4-Dinitrobenzene |

| CAS Number | 528-29-0 | 99-65-0 | 100-25-4 |

| Appearance | White to yellow solid | Yellowish solid | Pale yellow solid |

| Melting Point | 118 °C | 89.6 °C | 174 °C |

| Boiling Point | 318 °C | 297 °C | 299 °C |

| Density | 1.565 g/cm³ (17 °C) | 1.575 g/cm³ (18 °C) | 1.625 g/cm³ (18 °C) |

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-2,4-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12(15)16/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLMFBOSLNCGQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the chemical environment of protons.

The 13C NMR spectrum of 1-butyl-2,4-dinitrobenzene is expected to display ten distinct signals, corresponding to the ten unique carbon atoms in the molecule—six in the aromatic ring and four in the n-butyl chain.

The chemical shifts of the aromatic carbons are significantly influenced by the strong electron-withdrawing effects of the two nitro (NO₂) groups. The carbons directly attached to the nitro groups (C-2 and C-4) are expected to be the most deshielded, appearing at the downfield end of the aromatic region. The other aromatic carbons will also experience this deshielding effect to varying degrees. For comparison, the aromatic carbons in 2,4-dinitrotoluene (B133949) show signals at approximately 120.15, 134.22, and 146.49 ppm. nih.gov

The four carbons of the n-butyl group will appear in the aliphatic region of the spectrum. The chemical shifts can be estimated by considering the spectrum of butylbenzene (B1677000), which has signals at approximately 13.9, 22.4, 33.5, and 35.6 ppm. chemicalbook.com In this compound, the electron-withdrawing dinitrophenyl group will cause a downfield shift for all butyl carbons, with the most significant effect on the carbon directly attached to the ring (C-α).

Expected 13C NMR Chemical Shifts for this compound

This table presents predicted chemical shift ranges based on data from analogous compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| Aromatic C-NO₂ | 145 - 150 | Carbons directly attached to nitro groups, highly deshielded. |

| Aromatic C-H | 120 - 135 | Aromatic carbons bearing hydrogen atoms. |

| Aromatic C-Butyl | 135 - 145 | Quaternary aromatic carbon attached to the butyl group. |

| Butyl C-α (CH₂) | 30 - 35 | Deshielded by the aromatic ring. |

| Butyl C-β (CH₂) | 30 - 35 | |

| Butyl C-γ (CH₂) | 20 - 25 | |

| Butyl C-δ (CH₃) | 10 - 15 | Terminal methyl group, least affected by the ring. |

The ¹H NMR spectrum provides complementary information, revealing the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns.

The aromatic region of the this compound spectrum is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The proton positioned between the two nitro groups (H-3) would be the most deshielded due to the additive electron-withdrawing effect of both groups. The expected splitting pattern for these protons would be complex, likely appearing as a doublet of doublets (dd), a doublet (d), and another doublet (d), arising from their coupling with each other. For instance, in the analogous 2,4-dinitrotoluene, the aromatic protons appear at chemical shifts of approximately 8.60, 8.23, and 7.55 ppm. chegg.com

The n-butyl group would give rise to four signals in the aliphatic region. Starting from the methyl group at the end of the chain, one would expect to see a triplet. The two internal methylene (B1212753) groups (C-β and C-γ) would likely appear as complex multiplets, often described as sextets, due to coupling with their neighbors. The methylene group directly attached to the aromatic ring (C-α) would appear as a triplet, shifted downfield due to the ring's influence. In butylbenzene, these signals are found at approximately 0.9, 1.4, 1.6, and 2.6 ppm, respectively. chemicalbook.com

Expected ¹H NMR Data for this compound

This table presents predicted data based on analogous compounds.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic (H-3) | 8.6 - 8.8 | Doublet (d) |

| Aromatic (H-5) | 8.3 - 8.5 | Doublet of Doublets (dd) |

| Aromatic (H-6) | 7.6 - 7.8 | Doublet (d) |

| Butyl α-CH₂ | 2.7 - 2.9 | Triplet (t) |

| Butyl β-CH₂ | 1.6 - 1.8 | Sextet (sxt) |

| Butyl γ-CH₂ | 1.3 - 1.5 | Sextet (sxt) |

| Butyl δ-CH₃ | 0.9 - 1.1 | Triplet (t) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

In a GC-MS analysis, this compound would first be separated from other components in a gas chromatograph before being ionized and detected by the mass spectrometer. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation pattern is highly predictable. A primary fragmentation pathway for alkylbenzenes is benzylic cleavage, which involves the breaking of the bond between the α- and β-carbons of the alkyl chain. For this compound, this would result in the loss of a propyl radical (•C₃H₇) to form a highly stable benzylic cation. The mass spectrum of n-butylbenzene, for example, is dominated by a peak at m/z 91, corresponding to the tropylium (B1234903) ion formed via this pathway. massbank.eu

Additionally, nitroaromatic compounds commonly exhibit fragmentation involving the nitro groups, such as the loss of NO₂ (46 Da) or NO (30 Da). researchgate.net Therefore, the mass spectrum of this compound would likely show a combination of these fragmentation pathways.

Predicted Key Fragments in the EI Mass Spectrum of this compound

This table presents predicted m/z values for significant fragments.

| m/z | Predicted Identity of Fragment | Fragmentation Pathway |

| 224 | [C₁₀H₁₂N₂O₄]⁺ | Molecular Ion (M⁺) |

| 181 | [M - C₃H₇]⁺ | Benzylic cleavage (loss of propyl radical) |

| 178 | [M - NO₂]⁺ | Loss of a nitro group |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the butyl group |

Electrospray ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of a compound. When analyzed by ESI-MS, this compound would primarily form pseudomolecular ions. In positive ion mode, this would likely be an adduct with sodium, [M+Na]⁺. In negative ion mode, nitroaromatic compounds are known to form molecular radical anions, [M]•⁻, or deprotonated molecules, [M-H]⁻, if an acidic proton is available. A study on the dissociation of deprotonated 2,4-dinitrotoluene ([M-H]⁻ at m/z 181) showed a characteristic main product ion at m/z 116. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound would be dominated by characteristic vibrations of the nitro groups, the aromatic ring, and the alkyl chain.

Nitro Group Vibrations : The most prominent features in the IR spectrum would be two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the NO₂ groups. These typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric). These vibrations are also active in the Raman spectrum. acs.org

Aromatic Ring Vibrations : The spectra would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at around 1450-1600 cm⁻¹.

Alkyl Group Vibrations : The n-butyl group would contribute signals corresponding to aliphatic C-H stretching just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), as well as CH₂ and CH₃ bending (scissoring and rocking) vibrations in the 1375-1465 cm⁻¹ region. nist.gov

Expected Characteristic Vibrational Frequencies for this compound

This table presents predicted frequency ranges based on data from analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Asymmetric NO₂ Stretch | 1500 - 1560 | IR (Strong), Raman |

| Symmetric NO₂ Stretch | 1335 - 1370 | IR (Strong), Raman (Strong) |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| Aliphatic C-H Bend | 1375 - 1465 | IR, Raman |

| C-N Stretch | 800 - 900 | IR, Raman |

Assignment of Fundamental Vibrational Modes

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within this compound. The assignment of fundamental vibrational modes is based on established group frequencies and comparison with related dinitroaromatic compounds. researchgate.netnih.gov

The nitro group (NO₂) vibrations are particularly prominent in the spectra. spectroscopyonline.com The asymmetric and symmetric stretching modes of the N-O bonds give rise to very strong absorption bands, typically found in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. spectroscopyonline.com Another characteristic vibration of the nitro group is the scissoring mode, which appears as a medium-intensity peak between 835 and 890 cm⁻¹. spectroscopyonline.com

The butyl group introduces vibrations characteristic of saturated hydrocarbons. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are observed in the 2850-3000 cm⁻¹ range. researchgate.net Bending vibrations for these groups appear at lower wavenumbers.

The aromatic ring contributes its own set of characteristic vibrations. These include C-H stretching modes above 3000 cm⁻¹, C-C stretching modes within the ring (in-plane) typically occurring in the 1400-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern and appear in the 750-1000 cm⁻¹ range. researchgate.net

A representative table of expected vibrational modes is provided below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the butyl group. researchgate.net |

| NO₂ Asymmetric Stretch | 1560 - 1500 | Asymmetric stretching of the N-O bonds in the nitro groups. spectroscopyonline.com |

| Aromatic C=C Stretch | 1600 - 1400 | In-plane stretching of the carbon-carbon bonds within the benzene ring. |

| NO₂ Symmetric Stretch | 1370 - 1335 | Symmetric stretching of the N-O bonds in the nitro groups. spectroscopyonline.com |

| C-H Bending (Aliphatic) | 1470 - 1375 | Bending vibrations of the CH₂ and CH₃ groups. |

| C-H In-plane Bending | 1300 - 1000 | Bending of aromatic C-H bonds within the plane of the ring. researchgate.net |

| NO₂ Scissoring | 890 - 835 | Bending vibration of the nitro group. spectroscopyonline.com |

| C-H Out-of-plane Bending | 900 - 750 | Bending of aromatic C-H bonds out of the plane of the ring. researchgate.net |

Influence of Substituents on Vibrational Frequencies

The vibrational frequencies of the dinitrobenzene core are significantly influenced by the presence of the butyl and nitro substituents. These groups exert both electronic and steric effects that alter the force constants of various bonds within the molecule.

The two nitro groups are strong electron-withdrawing groups. mdpi.com This electronic effect modifies the electron density distribution within the benzene ring and can influence the frequencies of the ring's vibrational modes. The strong polarity of the N-O bonds is responsible for the high intensity of the nitro stretching bands in the IR spectrum. spectroscopyonline.com

Steric interactions between the bulky butyl group and the adjacent nitro group at the 2-position can cause the nitro group to twist out of the plane of the benzene ring. This departure from planarity can reduce resonance effects, which in turn affects the bond orders and vibrational frequencies of the C-N bond and the nitro group itself.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of this compound by probing the transitions of electrons from lower to higher energy molecular orbitals. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy unoccupied orbitals. libretexts.org

For aromatic nitro compounds, the spectra are typically characterized by absorptions arising from π → π* and n → π* transitions. libretexts.orguzh.ch

π → π Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π antibonding orbital of the conjugated aromatic system. They typically result in strong absorption bands. uzh.ch The extensive conjugation in the dinitrophenyl system contributes to these transitions.

n → π Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro groups) to a π antibonding orbital. libretexts.org These transitions are generally of lower energy and have a much lower intensity compared to π → π* transitions. libretexts.org

The presence of the electron-withdrawing nitro groups and the electron-donating butyl group can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

| Type of Transition | Typical Wavelength Region | Molar Absorptivity (ε) |

| π → π | 200 - 400 nm | High (Strong) |

| n → π | > 300 nm | Low (Weak) |

Spectroelectrochemical Applications in Redox Studies

Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical techniques like cyclic voltammetry, is a powerful tool for studying the redox behavior of molecules like this compound. marquette.edunih.govmarquette.edu This method allows for the in-situ generation and spectroscopic characterization of electrochemically generated intermediates, such as radical anions and dianions.

Dinitroaromatic compounds are known to undergo two sequential one-electron reductions. marquette.edunih.govmarquette.edu The first reduction forms a radical anion, and the second forms a dianion. By applying a controlled potential to a solution of the compound and simultaneously recording the UV-Vis spectrum, the electronic spectra of these transient species can be obtained.

Studies on the closely related 1,4-dinitrobenzene (B86053) have shown that the radical anion and dianion have distinct absorption spectra compared to the neutral parent molecule. marquette.edunih.gov Using spectroelectrochemical data, it is possible to determine the formal potentials (E°') for each electron transfer step. marquette.edunih.gov This technique is particularly useful in cases where the two reduction waves merge into a single wave in the cyclic voltammogram, as it still allows for the calculation of the potential difference between the two electron transfers (ΔE°). marquette.edunih.gov

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. creative-biostructure.com This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and geometry within the crystal lattice. creative-biostructure.com

| Parameter | Description |

| Bond Lengths | The distances between the nuclei of bonded atoms (e.g., C-C, C-N, N-O, C-H). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, O-N-O). |

| Torsion (Dihedral) Angles | The angle between planes defined by four atoms, used to describe the conformation (e.g., rotation around the C-N bond). |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. researchgate.net For dinitrobenzene derivatives, these interactions typically include C-H···O hydrogen bonds, π-π stacking interactions, and weaker van der Waals forces. rsc.org

The insertion of nitro groups into a benzene ring introduces the possibility of C-H···O hydrogen bonds, where a hydrogen atom from an aromatic or alkyl group on one molecule interacts with an oxygen atom of a nitro group on a neighboring molecule. rsc.org These interactions, though weak, can play a significant role in directing the crystal packing arrangement. rsc.org

Conformational Analysis in the Solid State

Crystallographic data provides a precise snapshot of the molecule's conformation in the solid state. Key conformational features for this compound would include the orientation of the two nitro groups and the conformation of the butyl chain.

As mentioned previously, steric hindrance is expected to cause the nitro group at the 2-position to be significantly twisted out of the plane of the benzene ring. The degree of this twist is quantified by the C-C-N-O torsion angle. In the crystal structure of 1,3,5-trimethyl-2,4-dinitrobenzene, the nitro groups are twisted by approximately 55° and 63° relative to the aromatic ring, demonstrating the impact of steric strain from adjacent methyl groups. nih.gov A similar, significant twist would be anticipated for the ortho-nitro group in this compound.

The n-butyl chain is flexible and can adopt various conformations. In the solid state, it will typically adopt a low-energy, extended (anti-periplanar) conformation to minimize intramolecular steric strain, unless specific intermolecular packing forces favor a different arrangement.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to employ DFT to predict a variety of molecular properties. For dinitroaromatic compounds, DFT has been used to analyze vibrational spectra and molecular structure. researchgate.netnih.gov However, specific DFT calculation results for 1-Butyl-2,4-dinitrobenzene are not present in the surveyed literature.

Electronic Structure Elucidation (HOMO-LUMO analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A small HOMO-LUMO gap generally signifies a molecule that is more reactive and less stable. researchgate.net Analysis of these frontier orbitals helps in understanding the charge transfer interactions that can occur within a molecule. While this type of analysis is standard for many organic molecules, specific HOMO-LUMO energy values and orbital diagrams for this compound are not available in existing research.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations are a valuable tool for predicting and interpreting spectroscopic data. DFT methods can be used to compute the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts, the vibrational frequencies of Infrared (IR) spectra, and the electronic transitions observed in Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.net These predicted spectra can then be compared with experimental data to confirm molecular structures and assign spectral bands. For the related compound 1-chloro-2,4-dinitrobenzene (B32670), DFT has been successfully used to analyze its vibrational spectra. nih.gov However, a similar theoretical prediction and analysis of the NMR, IR, and UV-Vis spectra for this compound are absent from the literature.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a method to study the physical movements of atoms and molecules over time. This technique can offer insights into the conformational changes and structural dynamics of a compound under various conditions, such as high pressure and temperature. MD studies have been performed on related energetic materials like 1,3-diamino-2,4,6-trinitrobenzene (DATB) to understand structural changes under pressure. researchgate.net Such simulations are vital for understanding the behavior of materials in different environments. At present, there are no published molecular dynamics or simulation studies focused specifically on this compound.

Quantum Chemical Approaches to Reaction Mechanism Modeling

Quantum chemical methods are instrumental in modeling reaction mechanisms, allowing for the exploration of potential reaction pathways and the characterization of transition states. These computational approaches can provide deep insights into the kinetics and thermodynamics of chemical reactions.

Transition State Analysis and Reaction Pathways

The study of reaction mechanisms for similar molecules, such as the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene, has been a subject of kinetic studies. However, detailed quantum chemical modeling, including transition state analysis and the mapping of reaction pathways for this compound, is not documented. Such studies would involve calculating the energy profiles of potential reaction coordinates to identify the lowest energy path from reactants to products, providing a theoretical foundation for understanding the compound's reactivity.

Solvation Models in Theoretical Computations

In the realm of computational chemistry, accurately modeling the effect of the solvent is crucial for predicting the behavior of molecules in solution. For a compound like this compound, the surrounding solvent can significantly influence its structure, stability, and reactivity. Theoretical computations employ various solvation models to account for these interactions, which can be broadly categorized into explicit and implicit models.

Explicit and Implicit Solvent Effects on Reactivity

The choice between an explicit and an implicit solvent model in theoretical computations has a profound impact on the predicted reactivity of a solute. wikipedia.org These models differ fundamentally in how they represent the solvent environment, leading to distinct advantages and limitations in capturing the nuances of solute-solvent interactions.

Implicit Solvation Models:

Implicit, or continuum, models treat the solvent as a continuous medium with averaged properties, such as a uniform dielectric constant. fiveable.meresearchgate.net This approach simplifies the computational complexity significantly by avoiding the need to model individual solvent molecules. researchgate.net The solute is placed in a cavity within this dielectric continuum, and its interaction with the solvent is calculated based on the solvent's bulk properties. nih.gov

Several popular implicit solvation models are used in computational chemistry, including:

Polarizable Continuum Models (PCM): These models are widely used and represent the solvent as a polarizable dielectric. fiveable.menih.gov

Conductor-like Screening Model (COSMO): This model treats the solvent as a conductor-like dielectric continuum, which simplifies the calculation of the solute's electrostatic interaction with the solvent. fiveable.me

Generalized Born (GB) Model: This model offers a computationally less expensive approximation to the Poisson-Boltzmann equation, which describes the electrostatic potential in a dielectric medium. fiveable.me

The primary effect of implicit solvation on reactivity is the stabilization or destabilization of reactants, transition states, and products based on their charge distribution and the polarity of the solvent. For reactions involving polar or charged species, such as nucleophilic aromatic substitution on the electron-deficient ring of this compound, implicit models can provide a good first approximation of the solvent's influence on the reaction kinetics and thermodynamics. ucsb.edu However, a key limitation of implicit models is their inability to capture specific, short-range interactions like hydrogen bonding between the solute and individual solvent molecules, which can be critical in determining reaction pathways and rates. researchgate.net

Explicit Solvation Models:

Explicit solvent models take a more direct approach by including a finite number of individual solvent molecules in the computational model. wikipedia.orgresearchgate.net These solvent molecules are treated with the same level of theory (quantum mechanics or molecular mechanics) as the solute, allowing for a detailed description of specific solute-solvent interactions. nih.gov This approach is particularly important for understanding reactions where the solvent actively participates, for instance, by forming hydrogen bonds with the nitro groups of this compound or with incoming nucleophiles.

While explicit models offer a more physically realistic representation of the solvated system, they are computationally much more demanding. wikipedia.orgresearchgate.net The need to sample a vast number of possible solvent configurations around the solute to obtain statistically meaningful results is a significant challenge. pitt.edu To mitigate this, hybrid models that combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent are often employed. nih.gov

The inclusion of explicit solvent molecules can significantly alter the predicted energy barriers and reaction mechanisms compared to implicit models alone. For example, explicit water molecules can form hydrogen bonds that stabilize transition states, thereby lowering the activation energy and accelerating the reaction rate. nih.gov

Table 5.4.1.1: Comparison of Implicit and Explicit Solvation Models

| Feature | Implicit Solvation Models | Explicit Solvation Models |

| Solvent Representation | Continuous medium with bulk properties (e.g., dielectric constant). fiveable.meresearchgate.net | Individual solvent molecules are explicitly included in the calculation. wikipedia.orgresearchgate.net |

| Computational Cost | Relatively low, allowing for the study of larger systems. researchgate.net | High, often limited to a small number of solvent molecules. wikipedia.orgpitt.edu |

| Strengths | Good for describing long-range electrostatic interactions and bulk solvent effects. fiveable.me | Accurately models specific short-range interactions like hydrogen bonding. researchgate.netnih.gov |

| Weaknesses | Fails to capture specific solute-solvent interactions and the discrete nature of the solvent. researchgate.net | Requires extensive sampling of solvent configurations and can be computationally intractable for large systems. pitt.edu |

| Effect on Reactivity | Modulates reactivity based on the polarity of reactants, transition states, and products. ucsb.edu | Can significantly alter reaction mechanisms and energy barriers through specific interactions. nih.gov |

Table 5.4.1.2: Illustrative Effects of Solvation Models on a Hypothetical Nucleophilic Aromatic Substitution Reaction of this compound

| Solvation Model | Qualitative Effect on Transition State Stabilization | Expected Impact on Calculated Activation Energy (Ea) | Expected Impact on Calculated Reaction Rate |

| Gas Phase (No Solvent) | No stabilization from solvent. | Highest | Slowest |

| Implicit Model (Non-polar solvent, e.g., Cyclohexane) | Minimal stabilization of a polar transition state. | High | Slow |

| Implicit Model (Polar aprotic solvent, e.g., DMSO) | Significant stabilization of a polar transition state through dielectric effects. | Lower than in non-polar solvent. | Faster |

| Explicit Model (Polar protic solvent, e.g., Water) | Strong stabilization of the transition state through specific hydrogen bonding to nitro groups and the nucleophile. nih.gov | Lowest | Fastest |

Environmental Transformation and Degradation Pathways

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH) wikipedia.org. These processes are considered effective for the degradation of recalcitrant organic compounds, including nitroaromatics.

Hydroxyl Radical Generation and Reactivity

AOPs generate hydroxyl radicals through various means, such as the combination of ozone (O₃), hydrogen peroxide (H₂O₂), and UV light wikipedia.org. Hydroxyl radicals are powerful, non-selective oxidizing agents that can react with a wide range of organic molecules wikipedia.org. The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring or hydrogen abstraction from alkyl substituents nist.gov. For dinitroaromatic compounds, this can lead to the formation of hydroxylated intermediates, denitration (removal of a nitro group), and eventual ring cleavage nih.gov.

No specific data on the reactivity of hydroxyl radicals with 1-Butyl-2,4-dinitrobenzene was found.

Photolysis and Photocatalytic Degradation Mechanisms

Photolysis involves the degradation of a chemical compound by light. For some dinitroaromatic compounds, direct photolysis in water can be a slow process nih.gov. However, the presence of sensitizers, such as humic substances, can enhance the rate of photolytic degradation nih.gov. Photocatalytic degradation, often employing a semiconductor catalyst like titanium dioxide (TiO₂), utilizes UV light to generate hydroxyl radicals on the catalyst surface, which then degrade the pollutant.

Studies on related compounds like 2,4-dinitrophenol (B41442) (2,4-DNP) and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) show that photolysis can lead to the formation of various intermediates through denitration and other transformations mdpi.com.

Specific studies on the photolysis and photocatalytic degradation mechanisms of this compound are not available in the reviewed literature.

Oxidative Degradation Kinetics

The kinetics of AOPs are influenced by factors such as the concentration of the pollutant, the dosage of oxidants (e.g., H₂O₂), pH, and the intensity of UV radiation. For many organic pollutants, the degradation follows pseudo-first-order kinetics. Research on 2,4-dinitroanisole (B92663) (DNAN) has shown that the pseudo-first-order reaction rate constants for its oxidation depend on the molar ratio of H₂O₂ to DNAN osti.gov.

Data on the oxidative degradation kinetics of this compound could not be located.

Formation of Intermediate Species and By-products during AOPs

The degradation of dinitroaromatic compounds through AOPs typically results in the formation of a series of intermediate products before complete mineralization to CO₂, H₂O, and inorganic ions. For instance, the electrochemical oxidation of 1-hydroxy-2,4-dinitrobenzene (2,4-DNP) generates polyhydroxylated intermediates and carboxylic acids nih.gov. Similarly, the advanced oxidation of DNAN leads to several byproducts, some of which may have ecotoxicity greater than the parent compound osti.gov.

Information on the specific intermediate species and by-products formed during the advanced oxidation of this compound is not available.

Biotransformation and Biodegradation Studies

Biotransformation and biodegradation involve the breakdown of organic compounds by microorganisms. Nitroaromatic compounds are generally considered recalcitrant to biodegradation nih.gov. However, various microorganisms have been shown to degrade compounds like 2,4-dinitrotoluene (B133949) (DNT) and 2,4-DNP under specific conditions nih.govnih.gov. The biodegradation of these compounds can occur via different pathways, including the reduction of nitro groups to amino groups or the initial attack on the aromatic ring by oxygenases nih.gov.

There is a lack of studies specifically investigating the biotransformation and biodegradation of this compound.

Environmental Fate Modeling and Prediction

Environmental fate models, such as EPI Suite™, are used to predict the physical and chemical properties and environmental fate of chemicals when empirical data is scarce epa.gov. These models can estimate properties like water solubility, vapor pressure, and potential for biodegradation, which are crucial for assessing a chemical's environmental distribution and persistence.

A specific environmental fate model for this compound was not found in the public domain. However, general principles suggest that its environmental behavior would be influenced by the properties of both the dinitrobenzene ring and the butyl substituent.

Sorption Behavior in Environmental Matrices

The environmental mobility and fate of this compound are significantly influenced by its sorption behavior in various environmental compartments, such as soil and sediment. Sorption, the process by which a chemical binds to solid particles, governs its concentration in the aqueous phase and, consequently, its availability for transport, degradation, and uptake by organisms. For hydrophobic organic compounds like this compound, sorption is a key process controlling their environmental distribution.

The sorption of nitroaromatic compounds in soil and sediment is primarily dictated by the physicochemical properties of both the chemical and the environmental matrix. Key factors include the organic carbon content, clay mineralogy and content, and the pH of the soil or sediment. witpress.com The presence of the butyl group in this compound increases its hydrophobicity compared to unsubstituted dinitrobenzene, suggesting that its partitioning into organic matter will be a dominant sorption mechanism.

Research on nitroaromatic compounds has consistently shown a strong correlation between sorption and the organic matter and clay content of soils. witpress.com These soil components provide surfaces and domains for the partitioning and adsorption of organic molecules. The nitro functional groups can also engage in specific interactions with mineral surfaces and functional groups within soil organic matter, further influencing the sorption process.

The following interactive table illustrates the expected general trend of sorption for a hydrophobic organic compound like this compound in relation to key soil properties.

| Soil Property | Influence on Sorption | Expected Sorption of this compound |

| Organic Carbon Content | Higher organic carbon content leads to increased sorption due to hydrophobic partitioning. | Higher |

| Clay Content | Higher clay content can increase sorption due to surface adsorption and potential specific interactions. | Higher |

| Sand Content | Higher sand content, with lower surface area and organic matter, results in decreased sorption. | Lower |

| Soil pH | Can influence the surface charge of soil minerals and the speciation of the compound, though less critical for non-ionizable compounds. | Moderate |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a foundational technique for isolating 1-Butyl-2,4-dinitrobenzene from complex matrices. nih.gov The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas chromatography is well-suited for the analysis of volatile and semi-volatile nitroaromatic compounds. For enhanced sensitivity and selectivity towards compounds like this compound, an Electron Capture Detector (ECD) is frequently employed. The ECD is highly responsive to electrophilic functional groups, such as the nitro groups present in dinitrobenzene derivatives. This makes it an ideal detector for trace-level detection of these compounds.

For analytes that are non-volatile or prone to thermal degradation, High-Performance Liquid Chromatography (HPLC) is the preferred separation method. nih.govresearchgate.net HPLC is a powerful tool for detecting a wide range of explosives and related compounds. mdpi.combohrium.com A common approach for nitroaromatic compounds involves reversed-phase chromatography using a C18 column, which separates compounds based on their hydrophobicity. nih.gov Detection is typically achieved using a UV detector, as the aromatic ring and nitro groups absorb light in the ultraviolet region. nih.gov

One study on the purity analysis of similar dinitrobenzene compounds established optimal HPLC conditions that could be adapted for this compound. energetic-materials.org.cn

| Parameter | Condition | Source |

|---|---|---|

| Chromatographic Column | Hypersil ODS2 (250 mm×4.6 mm, 5 μm) | energetic-materials.org.cn |

| Mobile Phase | Acetonitrile / Water (55:45 v/v) | energetic-materials.org.cn |

| Flow Rate | 1.2 mL·min⁻¹ | energetic-materials.org.cn |

| Detection Wavelength | 240 nm | energetic-materials.org.cn |

| Column Temperature | 25 °C | energetic-materials.org.cn |

Hyphenated Techniques for Complex Mixture Analysis

To achieve unambiguous identification and quantification, especially at trace levels, chromatographic systems are often coupled with mass spectrometry (MS). These "hyphenated" techniques combine the separation power of chromatography with the definitive identification capabilities of MS. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful tool for the trace detection of explosives. researchgate.net This technique has been successfully used for the analysis of various organic explosives, including nitroaromatics. scispec.co.th While traditional GC-MS often uses electron impact (EI) ionization, explosives analysis benefits from chemical ionization (CI), which is a "softer" ionization technique that reduces fragmentation and enhances the signal of the molecular ion. nih.govscispec.co.th The use of negative chemical ionization (NCI) is particularly effective for nitroaromatic compounds. researchgate.netscispec.co.th

| Parameter | Condition | Source |

|---|---|---|

| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | researchgate.net |

| Injection Mode | Pulsed Splitless or Large Volume Injection (LVI) | researchgate.net |

| Ionization Mode | Negative Chemical Ionization (NCI) | researchgate.netscispec.co.th |

| Monitoring Mode | Selected Ion Monitoring (SIM) | scispec.co.th |

| Application | Trace detection of explosives and related compounds | researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for monitoring non-volatile or thermally labile compounds in environmental samples. mdpi.comresearchgate.net Softer ionization techniques used in LC-MS, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), allow for the detection of intact molecules with minimal degradation. nih.gov This is particularly advantageous for analyzing low-volatility explosives. nih.gov A sensitive LC-MS method using APCI in negative ion mode has been developed for quantifying 1-Chloro-2,4-dinitrobenzene (B32670), a structurally related compound, in water at concentrations as low as 17 ng/mL. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | mdpi.com |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | nih.govnih.gov |

| Ion Mode | Negative Ion Mode is effective for nitroaromatics | nih.gov |

| Advantages | Suitable for non-volatile and thermally sensitive compounds; high sensitivity and selectivity | nih.govresearchgate.net |

| Application | Environmental monitoring of contaminants in water and sediment | mdpi.comresearchgate.net |

Electrochemical Detection Methods

Electrochemical methods offer a cost-effective and portable alternative for detecting nitroaromatic compounds. bohrium.com The principle of detection is based on the electrochemical reduction of the nitro groups. mdpi.comdntb.gov.uaresearchgate.net Various electrode materials, including glassy carbon electrodes (GCE), platinum, gold, and modified silicon electrodes, have been utilized to detect dinitrobenzene compounds. mdpi.combohrium.comdntb.gov.ua Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are used to measure the electrochemical response. bohrium.comdntb.gov.ua Studies on 1,4-dinitrobenzene (B86053) have shown that detection limits can be significantly improved using modified electrode surfaces. dntb.gov.uaresearchgate.net For example, the limit of detection (LoD) for dinitrobenzene on an oxide-free silicon (Si-H) surface was found to be an order of magnitude lower than on a standard GCE using CV, and two orders of magnitude lower when using EIS. dntb.gov.uaresearchgate.net

| Electrode Material | Technique | Performance Characteristic | Source |

|---|---|---|---|

| Glassy Carbon Electrode (GCE) | Cyclic Voltammetry (CV) | Standard detection capability for dinitrobenzene reduction | bohrium.com |

| Oxide-free Silicon (Si-H) | Cyclic Voltammetry (CV) | LoD is one order of magnitude lower than GCE | dntb.gov.ua |

| Oxide-free Silicon (Si-H) | Electrochemical Impedance Spectroscopy (EIS) | LoD is two orders of magnitude lower than the CV method on Si-H | dntb.gov.ua |

Spectroscopic Techniques for Trace Analysis (e.g., UV-Vis)

Dinitrobenzene compounds typically exhibit strong absorbance in the UV region. For instance, 1,3-Dinitrobenzene shows a maximum absorption at approximately 242 nm in 95% ethanol. rsc.org The position and intensity of these absorption bands are influenced by the solvent and the presence of other substituents on the benzene (B151609) ring. synocule.in For nitrobenzene (B124822), the primary absorption band is observed around 252 nm in hexane, which shifts to approximately 266 nm in neutral water. synocule.in The addition of a butyl group to the dinitrobenzene structure is expected to cause a slight bathochromic (red) shift in the absorption maximum.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and robust method for the quantification of nitroaromatic compounds at trace levels. nih.govnih.gov This technique allows for the separation of this compound from other components in a complex mixture, with subsequent detection and quantification based on its UV absorbance at a specific wavelength. EPA Method 8330B, for example, outlines the use of HPLC with a dual-wavelength UV detector for the analysis of various nitroaromatic compounds in environmental samples. nih.gov The selection of an appropriate wavelength, typically corresponding to the absorption maximum of the analyte, is crucial for achieving high sensitivity. For dinitroaromatic compounds, detection is often performed at wavelengths around 254 nm. researchgate.net The detection limits for similar compounds using HPLC-UV can reach the low parts-per-billion (ppb) or ng/mL range, demonstrating the sensitivity of this approach for trace analysis. nih.govresearchgate.net

The table below illustrates typical analytical parameters for the analysis of related nitroaromatic compounds using HPLC-UV, which can be considered indicative for the analysis of this compound.

Table 1: Typical HPLC-UV Analytical Parameters for Nitroaromatic Compounds

| Parameter | Value | Reference |

|---|---|---|

| Analytical Column | Reverse-phase C18 or similar | nih.gov |

| Mobile Phase | Methanol:Water mixture (e.g., 43:57 v/v) | researchgate.net |

| Flow Rate | Isocratic, ~1.3 mL/min | researchgate.net |

| Detection Wavelength | 254 nm | researchgate.net |

| Limit of Detection (LOD) | 0.35 - 0.54 ng/mL (for TNT and Tetryl) | researchgate.net |

| Injection Volume | 100 µL | nih.gov |

Sample Preparation and Matrix Effects in Analytical Measurements

The accurate quantification of this compound at trace levels is highly dependent on effective sample preparation to isolate the analyte from the sample matrix and to minimize interferences. The complexity of the matrix, whether it is soil, water, or a biological sample, dictates the extent of the cleanup required. For environmental samples, techniques such as solid-phase extraction (SPE) are commonly employed for the extraction and pre-concentration of nitroaromatic compounds. nih.gov

SPE offers several advantages, including high recovery rates, reduced solvent consumption, and the ability to handle a variety of sample matrices. For the analysis of nitroaromatics in soil, an initial extraction with a solvent like acetone is often performed, followed by cleanup using an appropriate SPE cartridge. The choice of the SPE sorbent is critical for achieving optimal recovery of the target analyte.

Matrix effects are a significant challenge in trace analysis, particularly when using sensitive detection techniques like mass spectrometry, but they can also affect UV detection in HPLC. Matrix effects arise from co-eluting compounds from the sample matrix that can either enhance or suppress the analytical signal of the target analyte, leading to inaccurate quantification. In the context of this compound analysis, matrix components from soil or industrial wastewater could interfere with its detection.

To mitigate matrix effects, several strategies can be employed:

Thorough Sample Cleanup: The use of optimized SPE protocols or other cleanup techniques can effectively remove a significant portion of interfering matrix components.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help to compensate for consistent matrix effects.

Internal Standard Method: The use of an internal standard, a compound with similar chemical properties to the analyte that is added to both the samples and the calibration standards, can correct for variations in signal response caused by matrix effects.

The following table summarizes common sample preparation techniques and considerations for mitigating matrix effects in the analysis of nitroaromatic compounds.

Table 2: Sample Preparation and Matrix Effect Mitigation Strategies

| Technique/Strategy | Description | Application | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | A chromatographic technique used to extract and purify analytes from a solution by retaining them on a solid sorbent. | Extraction and pre-concentration of nitroaromatics from water and soil samples. | nih.gov |

| Ultrasonic Extraction | The use of high-frequency sound waves to facilitate the extraction of analytes from a solid matrix into a solvent. | Initial extraction of explosives from soil samples. | |

| Matrix-Matched Calibration | The preparation of calibration standards in a blank sample matrix to compensate for signal suppression or enhancement. | Quantitative analysis in complex matrices like soil and food. | |

| Internal Standard Method | Addition of a known amount of a similar compound to all samples and standards to correct for analytical variability. | Widely used in chromatography to improve precision and accuracy. |

Structure Activity Relationships and Derivative Chemistry

Synthesis of Novel 1-Butyl-2,4-dinitrobenzene Derivatives

The synthesis of novel derivatives of this compound can be approached through several established synthetic methodologies in nitroaromatic chemistry. The core structure of this compound provides a scaffold that can be functionalized at the butyl group or on the aromatic ring, although the latter is deactivated towards electrophilic substitution.

One primary strategy involves the introduction of additional functional groups to the benzene (B151609) ring. While the two nitro groups strongly deactivate the ring towards further electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) reactions are a viable pathway for introducing new substituents. For instance, a precursor such as 1-chloro-2,4-dinitrobenzene (B32670) can undergo nucleophilic substitution with a butyl-containing nucleophile. Alternatively, derivatives can be synthesized from substituted benzenes through nitration. The nitration of benzene, toluene, and phenol (B47542) can be controlled to direct the position of the nitro groups to the ortho, meta, or para positions nih.gov.

Another approach focuses on modifying the butyl group itself. Functionalization of the alkyl chain, for example, by introducing hydroxyl, amino, or other energetic moieties, can significantly alter the properties of the parent molecule. This can be achieved by starting with a functionalized butylbenzene (B1677000) and subsequently performing the dinitration of the aromatic ring.

Furthermore, the synthesis of nitrogen-rich energetic compounds often involves nucleophilic substitution reactions on polynitro aromatic compounds doaj.orgsemanticscholar.org. For example, 1,3-dichloro-4,6-dinitrobenzene (B1585067) can react with various nitrogen-rich nucleophiles like hydrazine (B178648), guanidinium (B1211019) carbonate, and 4-aminopyrazole to yield new energetic materials semanticscholar.org. A similar strategy could be employed starting with a butyl-substituted dichlorobenzene. The introduction of nitrogen-rich heterocycles, such as tetrazoles, is a common strategy in the design of energetic materials to increase the heat of formation and energy release nih.gov.

Modification of Substituents and Impact on Electronic Structure

The electronic structure of this compound is a key determinant of its reactivity and energetic properties. The two nitro groups are strong electron-withdrawing groups, which significantly decrease the electron density of the aromatic ring through both resonance and inductive effects. This electron deficiency makes the aromatic ring susceptible to nucleophilic attack.

The butyl group, in contrast, is an electron-donating group through an inductive effect. This has a modest activating effect on the aromatic ring, though it is largely overshadowed by the deactivating effect of the nitro groups. Modification of this alkyl chain or the introduction of other substituents can further modulate the electronic properties of the molecule.

The introduction of further electron-withdrawing groups would be expected to increase the electron deficiency of the ring, potentially enhancing its energetic properties but also affecting its stability. Conversely, adding electron-donating groups could increase the electron density, which might influence the mechanism and rate of decomposition. The position of these substituents is also critical; for example, the substitution of functional groups in nitrobenzene (B124822) derivatives has a significant effect on quantum molecular descriptors which in turn correlate with the compound's properties dergipark.org.tr.

| Substituent Modification | Expected Impact on Electronic Structure | Potential Consequence |

|---|---|---|

| Addition of a third nitro group | Increased electron withdrawal from the aromatic ring | Enhanced energetic performance, potential decrease in stability |

| Introduction of an amino group | Electron donation to the aromatic ring | Increased stability, potential alteration of decomposition pathway |

| Replacement of butyl with a more electron-donating alkyl group | Slight increase in electron density on the ring | Minor changes in reactivity and stability |

| Incorporation of a nitrogen-rich heterocycle | Significant increase in nitrogen content and heat of formation | Improved energetic properties |

Structure-Reactivity Correlations in Dinitrobenzene Analogues

The relationship between the molecular structure of dinitrobenzene analogues and their chemical reactivity is a well-studied area, often quantified through Quantitative Structure-Activity Relationship (QSAR) models. These models are crucial for predicting the properties, including toxicity and reactivity, of new compounds without the need for extensive experimental testing researchgate.netnih.govdergipark.org.tr.

For dinitrobenzene derivatives, reactivity is largely governed by the electrophilicity of the aromatic ring and the nature of any leaving groups in nucleophilic substitution reactions. The two nitro groups render the ring highly susceptible to attack by nucleophiles. The rate and mechanism of these reactions are influenced by factors such as the nature of the substituent, the solvent, and the nucleophile itself.

Studies on the hydrazinolysis of 2,4-dinitrobenzene derivatives have shown that the reaction mechanism can shift from a concerted process to a stepwise one involving a zwitterionic intermediate depending on the leaving group and solvent researchgate.net. The reactivity is also dependent on the basicity and steric hindrance of the leaving group researchgate.net.

QSAR studies on the toxicity of nitrobenzene derivatives have identified several molecular descriptors that correlate with their biological activity. These include descriptors related to the electronic properties of the molecule, such as the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), as well as descriptors of molecular size and shape researchgate.netnih.gov. For example, a QSAR study on the toxicity of nitrobenzene derivatives to Tetrahymena pyriformis utilized descriptors such as G2, HOMT, G(Cl·Cl), Mor03v, and MAXDP to build a predictive model researchgate.net.

| Structural Feature | Impact on Reactivity | Example |

|---|---|---|

| Number and position of nitro groups | Increases electrophilicity of the aromatic ring | Trinitrobenzene is more reactive towards nucleophiles than dinitrobenzene |

| Nature of the leaving group in SNAr | Affects the rate-determining step of the reaction | Good leaving groups facilitate a faster reaction |

| Presence of electron-donating/withdrawing substituents | Modulates the overall electron density and reactivity of the ring | An amino group decreases reactivity towards nucleophiles |

| Steric hindrance around the reaction center | Can impede the approach of the nucleophile | Bulky substituents can slow down the reaction rate |

Design Principles for High-Energy Density Materials

The design of new high-energy density materials (HEDMs) based on the this compound scaffold is guided by several key principles aimed at maximizing energy output while maintaining acceptable stability and sensitivity. These principles often involve a trade-off between performance and safety.

A primary goal in the design of HEDMs is to achieve a high density, as this directly correlates with higher detonation velocity and pressure nih.govrsc.org. The introduction of dense functional groups and the promotion of efficient crystal packing are common strategies to increase density.

Another critical factor is the oxygen balance of the molecule. An optimal oxygen balance ensures that the carbon and hydrogen atoms in the molecule are fully oxidized to CO2 and H2O during detonation, maximizing the energy release. The nitro groups in this compound contribute to a positive oxygen balance. Further increasing the number of nitro groups or other oxygen-rich functionalities is a common design strategy rsc.org.

The heat of formation is another important parameter. Compounds with a high positive heat of formation release more energy upon decomposition. The introduction of strained ring systems or nitrogen-rich functional groups can significantly increase the heat of formation ias.ac.in.

Finally, the sensitivity of the energetic material to external stimuli such as impact, friction, and electrostatic discharge is a crucial safety consideration. Molecular features that contribute to stability, such as strong covalent bonds and extensive intermolecular interactions (e.g., hydrogen bonding), can help to reduce sensitivity.

Increasing the nitrogen content of an energetic molecule is a well-established strategy for enhancing its performance ias.ac.in. High-nitrogen compounds derive a significant portion of their energy from the large, positive enthalpy of formation associated with the presence of numerous N-N and C-N bonds, which are converted to the highly stable dinitrogen (N₂) molecule upon detonation ias.ac.in. This release of N₂ gas also contributes to a large volume of gaseous products, which is a key factor in the explosive power.

The introduction of nitrogen-rich functional groups, such as azides (-N₃), tetrazoles, or other nitrogen heterocycles, onto the this compound core is a promising approach for designing new HEDMs nih.govchemistryviews.org. These groups not only increase the nitrogen content but can also favorably influence other properties like density and heat of formation ias.ac.in. For example, tetrazole-based energetic materials are known for their high heats of formation and the generation of environmentally friendly nitrogen gas as a primary decomposition product nih.gov.

The nature of the bonding involving nitrogen is also critical. While a high nitrogen content is desirable, the stability of the resulting molecule must be considered. The presence of long chains of nitrogen atoms can lead to instability. Therefore, the design of high-nitrogen energetic materials often focuses on incorporating nitrogen into stable heterocyclic rings.

Q & A

Basic: What spectroscopic techniques are most effective for characterizing 1-Butyl-2,4-dinitrobenzene, and what key structural features do they identify?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify alkyl (butyl) substitution patterns and aromatic proton environments. The butyl group’s methylene/methyl protons appear as distinct multiplets in H NMR (~0.9-1.6 ppm), while nitro groups deshield adjacent aromatic protons .

- Infrared (IR) Spectroscopy: Nitro groups (NO) exhibit strong asymmetric and symmetric stretching vibrations at ~1520 cm and ~1350 cm. The C-Cl bond (if present in analogs like CDNB) shows peaks at ~550 cm, but for butyl derivatives, C-H stretches (~2850-2960 cm) dominate .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (202.55 g/mol for CDNB analogs) and fragmentation patterns, such as loss of NO or butyl groups .

Advanced: How can researchers optimize the alkylation of 2,4-dinitrobenzene derivatives to introduce bulky substituents like butyl groups?

Answer:

- Reagent Selection: Use nucleophilic aromatic substitution (SNAr) with 1-bromobutane or butyl Grignard reagents. Activate the aromatic ring via electron-withdrawing nitro groups to facilitate substitution .

- Solvent and Temperature: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity. Optimize temperatures (80-120°C) to balance reaction rate and side reactions (e.g., over-alkylation) .

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems .

- Monitoring: Track progress via TLC or HPLC to isolate intermediates and minimize byproducts like di-alkylated derivatives .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Ventilation: Use fume hoods with local exhaust systems to avoid inhalation of vapors or dust .

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (N95 masks) is required if aerosolization occurs .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent contamination .

- Storage: Store in airtight containers at 2-8°C, away from reducing agents or heat sources .

Advanced: How should researchers resolve conflicting kinetic data in enzyme assays using nitrobenzene derivatives?

Answer:

- Standardization of Assay Conditions: Ensure consistent pH (e.g., 7.4 for GST assays), temperature (37°C), and substrate concentrations. CDNB analogs require solubility in aqueous buffers (e.g., 1% DMSO) .

- Control for Interference: Test for non-enzymatic reactivity (e.g., spontaneous GSH conjugation) by running substrate-only controls .

- Statistical Validation: Use ANOVA with post-hoc tests (e.g., LSD) to assess significance of differences in activity measurements. Replicate experiments ≥3 times to reduce variability .

Basic: What are the primary applications of this compound in biochemical research?

Answer:

- Enzyme Substrate: Acts as an electrophilic substrate for glutathione S-transferase (GST) assays. The nitro groups enhance reactivity with glutathione (GSH), enabling spectrophotometric monitoring at 340 nm .

- Proteomics: Derivatives like 1-fluoro-2,4-dinitrobenzene (FDNB) are used for N-terminal protein labeling, though butyl variants may offer tailored hydrophobicity for specific applications .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in electrophilic substitution reactions?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack. Nitro groups direct substituents to meta/para positions .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics. Polar solvents stabilize transition states in SNAr reactions .

- QSAR Modeling: Relate substituent bulk (butyl vs. smaller groups) to reaction rates for optimizing synthetic pathways .

Basic: What chromatographic methods are suitable for purifying this compound?

Answer:

- Flash Chromatography: Use silica gel columns with hexane/ethyl acetate gradients (non-polar to moderate polarity). Monitor UV absorption at 254 nm due to aromaticity .

- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases achieve high purity (>98%). Retention times correlate with butyl group hydrophobicity .

Advanced: How does steric hindrance from the butyl group influence the compound’s reactivity compared to chloro analogs?

Answer:

- Reduced Reactivity: The bulky butyl group decreases accessibility for nucleophilic attack in SNAr reactions compared to smaller substituents (e.g., Cl in CDNB). This requires longer reaction times or higher temperatures .

- Solubility Trade-offs: Butyl derivatives exhibit lower aqueous solubility, necessitating co-solvents (e.g., DMSO) in biological assays .

Contradiction Analysis

- vs. 6: Both describe GST activity assays using CDNB but differ in statistical methods (ANOVA with LSD vs. standard error reporting). Researchers must predefine analytical protocols to ensure reproducibility .

- Synthesis Optimization: emphasizes SNAr for nitrobenzene alkylation, but steric effects in butyl derivatives may necessitate alternative approaches (e.g., Ullmann coupling) not covered in the evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.